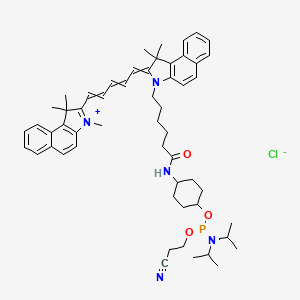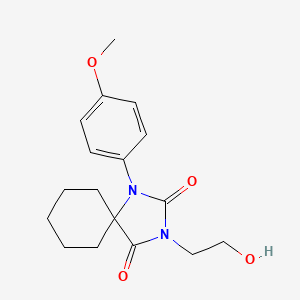
1,3-DIAZASPIRO(4.5)DECANE-2,4-DIONE, 3-(2-HYDROXYETHYL)-1-(p-METHOXYPHENYL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-DIAZASPIRO(4.5)DECANE-2,4-DIONE, 3-(2-HYDROXYETHYL)-1-(p-METHOXYPHENYL)- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. This particular compound features a diazaspirodecane core with additional functional groups, including a hydroxyethyl and a methoxyphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIAZASPIRO(4.5)DECANE-2,4-DIONE, 3-(2-HYDROXYETHYL)-1-(p-METHOXYPHENYL)- typically involves multi-step organic reactions. The starting materials and reagents can vary, but common steps may include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the diaza functionality using amination reactions.
- Functionalization of the hydroxyethyl and methoxyphenyl groups through substitution or addition reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-DIAZASPIRO(4.5)DECANE-2,4-DIONE, 3-(2-HYDROXYETHYL)-1-(p-METHOXYPHENYL)- can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyethyl group to a carbonyl group.
Reduction: Reduction of the diaza functionality to form secondary amines.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield a ketone or aldehyde derivative.
- Reduction may yield secondary amines.
- Substitution may yield various functionalized derivatives.
Applications De Recherche Scientifique
1,3-DIAZASPIRO(4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a candidate for drug development due to its unique structure.
Industry: As an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,3-DIAZASPIRO(4.5)DECANE-2,4-DIONE, 3-(2-HYDROXYETHYL)-1-(p-METHOXYPHENYL)- depends on its specific interactions with molecular targets. This may involve:
- Binding to enzymes or receptors through hydrogen bonding or hydrophobic interactions.
- Modulating biochemical pathways by inhibiting or activating specific proteins.
- Altering cellular processes by affecting gene expression or signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-DIAZASPIRO(4.5)DECANE-2,4-DIONE: Lacks the hydroxyethyl and methoxyphenyl groups.
3-(2-HYDROXYETHYL)-1-(p-METHOXYPHENYL)-SPIRODECANE: Lacks the diaza functionality.
Uniqueness
1,3-DIAZASPIRO(4.5)DECANE-2,4-DIONE, 3-(2-HYDROXYETHYL)-1-(p-METHOXYPHENYL)- is unique due to its combination of functional groups and spirocyclic structure, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
Propriétés
Numéro CAS |
741-39-9 |
|---|---|
Formule moléculaire |
C17H22N2O4 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
3-(2-hydroxyethyl)-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C17H22N2O4/c1-23-14-7-5-13(6-8-14)19-16(22)18(11-12-20)15(21)17(19)9-3-2-4-10-17/h5-8,20H,2-4,9-12H2,1H3 |
Clé InChI |
BCNPBBVTEKAGMU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=O)N(C(=O)C23CCCCC3)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


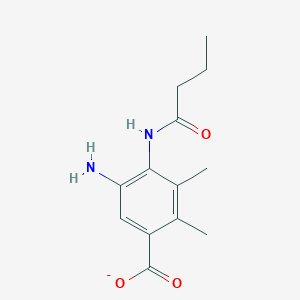


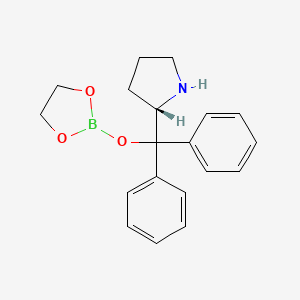
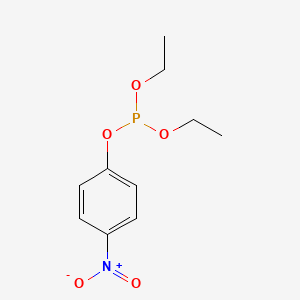
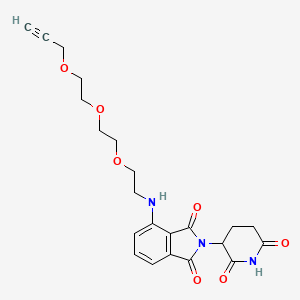
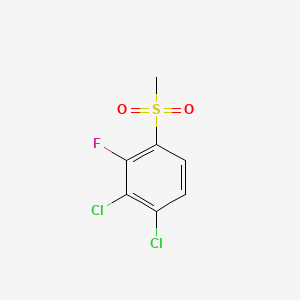

![2-ethyl-N-[4-[4-[N-(2-ethyl-6-methylphenyl)-4-[(E)-2-(4-methylphenyl)ethenyl]anilino]phenyl]phenyl]-6-methyl-N-[4-[(E)-2-(4-methylphenyl)ethenyl]phenyl]aniline](/img/structure/B14761600.png)



